molecular formula C21H16ClNO3S3 B2443758 4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole CAS No. 850928-18-6

4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole

Cat. No. B2443758
CAS RN: 850928-18-6
M. Wt: 461.99
InChI Key: MDLAZXJSHCWILT-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the oxazole family and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of specific enzymes, such as protein kinases and phosphodiesterases. This inhibition leads to a decrease in the production of inflammatory mediators and the proliferation of tumor cells.
Biochemical and Physiological Effects:
4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, leading to a decrease in the production of inflammatory mediators and the proliferation of tumor cells. It has also been shown to exhibit anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for research on 4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole. One potential direction is to study its potential applications in the treatment of inflammatory diseases and cancer. Another potential direction is to explore its potential as a tool for studying the role of specific enzymes in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for use in larger-scale experiments.

Synthesis Methods

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole is a complex process that involves multiple steps. The synthesis method typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzyl mercaptan to form the corresponding sulfide. This intermediate is then reacted with thiophene-2-carboxylic acid to form the oxazole ring. The final product is purified using various chromatographic techniques.

Scientific Research Applications

4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases. It has also been shown to exhibit anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-[(4-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3S3/c1-14-4-6-15(7-5-14)13-28-21-20(23-19(26-21)18-3-2-12-27-18)29(24,25)17-10-8-16(22)9-11-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLAZXJSHCWILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole

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